(1S,5R)-3-{[1-(propan-2-yl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that includes a pyrazole ring and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core
Preparation Methods
The synthesis of (1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring followed by the construction of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
(1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components .
Comparison with Similar Compounds
Similar compounds include other pyrazole-containing molecules and hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin derivatives. Compared to these compounds, (1S,5R)-3-[(1-ISOPROPYL-1H-PYRAZOL-4-YL)CARBONYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is unique due to its specific stereochemistry and the presence of both the pyrazole and diazocin moieties.
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1S,9R)-11-(1-propan-2-ylpyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C18H22N4O2/c1-12(2)22-11-15(7-19-22)18(24)20-8-13-6-14(10-20)16-4-3-5-17(23)21(16)9-13/h3-5,7,11-14H,6,8-10H2,1-2H3/t13-,14+/m1/s1 |
InChI Key |
FAGSONPDNKZRDN-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)N1C=C(C=N1)C(=O)N2C[C@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3 |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.